molecular formula C16H24N2O2 B185172 tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate CAS No. 199105-03-8

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Katalognummer B185172
CAS-Nummer: 199105-03-8
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: BSLRAYZVIBFRQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 111-112 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing biologically active compounds. One such example includes its role in the synthesis of crizotinib, a therapy used in treating cancer. The process involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with the final products confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Kong et al., 2016).

Drug Synthesis

Another application is in the synthesis of Vandetanib, an anticancer drug. The compound is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps. The synthesis route and structure were determined by MS and 1H NMR, with an optimized synthetic method improving yield (Wang et al., 2015).

Anticancer Drug Intermediates

The compound is also a precursor for small molecule anticancer drugs, highlighting the importance of synthetic methods that maximize yield. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available materials, undergoing nucleophilic substitution, oxidation, halogenation, and elimination reactions. The synthesis path is optimized for higher yields, indicating the compound's potential in developing novel anticancer therapies (Zhang et al., 2018).

Molecular Structure Analysis

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and related compounds have been subjects of molecular structure analysis, including single crystal X-ray diffraction and density functional theory (DFT) calculations. Such studies provide insights into the stability of molecular structures and conformations, essential for designing drugs with optimized pharmacological profiles (Yang et al., 2021).

Anticorrosive Properties

Interestingly, derivatives of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown promising anticorrosive properties for carbon steel in acidic environments. These studies indicate the potential of this chemical class not only in pharmaceutical applications but also in industrial settings, offering protection against corrosion in metal infrastructure (Praveen et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in the development of protein degradation agents , suggesting potential applications in biomedical research and drug development.

Eigenschaften

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRAYZVIBFRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624072
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

CAS RN

199105-03-8
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

t-Butyl (1-t-butoxycarbonylpiperidin-4-yl)phenylcarbamate (290 mg) was dissolved in trifluoroacetic acid-dichloromethane (10%, 20 mL) and stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was partitioned between aqueous sodium hydroxide (2M) and ether (30 mL). The organic layer was separated, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (20 mL) and cooled in ice. Di-t-butyldicarbonate (161 mg) was added and the mixture was stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure and the residue was purified by MPLC on silica gel, eluting with EtOAc/Hexane (5:95) to give the title compound as a clear oil (141 mg), δH (CDCl3) 1.55 (9H, s), 1.59 (2H, m), 1.82 (2H, m), 2.58 (1H, m), 2.77 (1H, m), 3.64 (2H, br s), 4.16 (2H, m), 6.68-6.79 (2H, m), 7.01-7.26 (2H, m).
Name
t-Butyl (1-t-butoxycarbonylpiperidin-4-yl)phenylcarbamate
Quantity
290 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
20 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.